Chlamydia pneumoniae-IN-1
Overview
Description
Chlamydia pneumoniae is a gram-negative bacterium responsible for respiratory tract infections, including pneumonia, bronchitis, and sinusitis . The compound Chlamydia pneumoniae-IN-1 is specifically designed to inhibit the growth and proliferation of this bacterium, making it a valuable tool in both research and clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlamydia pneumoniae-IN-1 involves a multi-step process that includes the preparation of intermediate compounds followed by their combination under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include:
Preparation of Intermediates: This involves the synthesis of key intermediate compounds through various chemical reactions such as alkylation, acylation, and cyclization.
Combination of Intermediates: The intermediate compounds are then combined under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Chlamydia pneumoniae-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups.
Scientific Research Applications
Chlamydia pneumoniae-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the biology and pathogenicity of Chlamydia pneumoniae.
Medicine: Investigated for its potential as a therapeutic agent to treat infections caused by Chlamydia pneumoniae.
Industry: Utilized in the development of diagnostic assays and antimicrobial coatings.
Mechanism of Action
The mechanism of action of Chlamydia pneumoniae-IN-1 involves inhibiting key enzymes and pathways essential for the survival and replication of Chlamydia pneumoniae. The compound targets specific molecular structures within the bacterium, disrupting its ability to synthesize proteins and replicate its DNA. This leads to the eventual death of the bacterial cells and the resolution of the infection .
Comparison with Similar Compounds
Chlamydia pneumoniae-IN-1 is unique in its specificity and potency against Chlamydia pneumoniae. Similar compounds include:
Chlamydia trachomatis-IN-1: Targets Chlamydia trachomatis, another species within the Chlamydia genus.
Mycoplasma pneumoniae-IN-1: Inhibits Mycoplasma pneumoniae, a bacterium that causes respiratory infections similar to those caused by Chlamydia pneumoniae.
This compound stands out due to its high specificity and effectiveness in inhibiting Chlamydia pneumoniae, making it a valuable tool in both research and clinical applications.
Properties
IUPAC Name |
N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-7-8-15-16(10-12)22-18(21-15)13-4-2-5-14(11-13)20-19(23)17-6-3-9-24-17/h2-11H,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHYTOROWXHRFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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